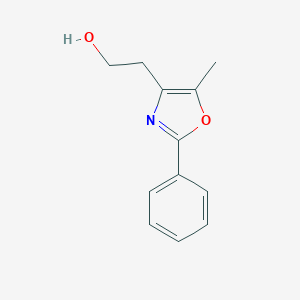

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

概述

描述

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-phenylpropan-1-ol with acetic anhydride to form the oxazole ring, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reaction time .

化学反应分析

Oxidation Reactions

The primary alcohol group (-CH2OH) undergoes oxidation to form carboxylic acids or ketones under controlled conditions. For example:

-

Conversion to carboxylic acid : Treatment with strong oxidizing agents like KMnO4 or CrO3 in acidic/alkaline media oxidizes the alcohol to 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid .

Example :

Etherification (Mitsunobu Reaction)

The hydroxyl group participates in Mitsunobu reactions to form ethers. This is exemplified by its reaction with 3-hydroxy-2-methoxybenzaldehyde:

-

Reagents : TMAD (tetramethylazodicarboxamide), triphenylphosphine (PPh3)

-

Conditions : Tetrahydrofuran (THF), room temperature, 72 hours .

-

Product : 3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal (45% yield) .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Hydroxy-2-methoxybenzaldehyde | TMAD, PPh3, THF, 72 h | Ether-linked aldehyde derivative | 45% |

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters. For instance:

-

Reaction with acetyl chloride : Produces 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl acetate.

Typical conditions : Pyridine or DMAP as a base, dichloromethane (DCM) solvent .

Functionalization of the Oxazole Ring

The oxazole moiety can undergo electrophilic substitution or ring-opening reactions:

-

Nitration/Sulfonation : Directed by the electron-withdrawing oxazole ring, substitutions occur at the phenyl group.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the oxazole ring to an oxazoline, though this is less common due to ring stability.

Nucleophilic Substitution

The hydroxyl group may be replaced by halides via reagents like PBr3 or SOCl2:

-

Example :

Complexation and Coordination Chemistry

The nitrogen and oxygen atoms in the oxazole ring can act as ligands for metal ions (e.g., Cu, Au), forming coordination complexes. Such interactions are critical in catalytic applications .

Mechanistic Insights

-

Oxazole Ring Stability : The electron-deficient nature of the oxazole ring directs electrophilic attacks to the para position of the phenyl group.

-

Alcohol Reactivity : The primary alcohol’s nucleophilicity enables Mitsunobu and esterification reactions, while steric hindrance from the oxazole ring may limit reaction rates .

科学研究应用

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics that may influence biological activity.

Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. Studies have demonstrated that 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. The oxazole ring is known to interact with biological targets involved in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases .

Materials Science

In materials science, the unique properties of this compound have been explored for use in polymer synthesis and as an additive in various formulations.

Polymer Synthesis : The compound can serve as a monomer or a co-monomer in the synthesis of novel polymers. Its functional groups allow for modifications that can enhance the thermal and mechanical properties of the resulting materials .

Additives for Coatings : Research has indicated that incorporating this compound into coatings can improve their durability and resistance to environmental factors. The oxazole moiety contributes to enhanced adhesion properties and stability under UV exposure .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for various analytical techniques.

Chromatography : The compound serves as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for analyzing complex mixtures. Its well-defined chemical structure allows for accurate quantification and identification in various samples .

Spectroscopic Studies : Its distinct spectral properties make it suitable for use in spectroscopic studies, including NMR and mass spectrometry. These techniques are essential for elucidating the structure and dynamics of other related compounds .

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various oxazole derivatives, including 2-(5-Methyl-2-phenyloxazol). Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibiotic agent .

Case Study 2: Polymer Applications

Research conducted at a leading polymer science institute explored the use of this compound in synthesizing biodegradable polymers. The study found that incorporating 2-(5-Methyl-2-phenyloxazol) enhanced the mechanical strength and thermal stability of the polymers compared to traditional additives .

作用机制

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol: A closely related compound with similar chemical properties.

4-(2-Hydroxyethyl)-5-methyl-2-phenyloxazole: Another oxazole derivative with comparable reactivity.

5-Methyl-2-phenyl-1,3-oxazole: A simpler oxazole compound without the ethan-1-ol group.

Uniqueness

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the ethan-1-ol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, also known by its CAS number 103788-65-4, is a compound characterized by a unique oxazole ring structure. Its molecular formula is C12H13NO2, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 103788-65-4 |

| IUPAC Name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol |

| Synonyms | 2-(5-methyl-2-phenyloxazol-4-yl)ethanol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxazole derivatives, including this compound. Research indicates that compounds with oxazole rings exhibit significant antibacterial and antifungal activities.

Antibacterial Properties

A study conducted on oxazole derivatives demonstrated that several compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . Specifically, derivatives similar to this compound showed inhibition zones ranging from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. For instance, MIC values against Candida albicans were reported at concentrations of 16.69 to 78.23 µM . The efficacy of these compounds suggests that structural modifications can enhance their bioactivity.

Study on Antimicrobial Activity

In a comparative study of various oxazole derivatives, researchers synthesized multiple compounds and tested their antimicrobial properties. The results indicated that the presence of hydroxyl groups significantly improved the inhibitory action against bacterial strains . For example:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | C. albicans | 0.039 |

This study underscores the potential of modifying the oxazole structure to optimize biological activity.

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular functions through interaction with microbial enzymes . Further research is needed to elucidate the precise mechanisms underlying its antimicrobial effects.

常见问题

Q. Basic: What are the established synthetic routes for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, and what are the critical parameters affecting yield?

The synthesis of this compound typically involves oxazole ring formation followed by functionalization of the ethanol moiety. A common approach is the cyclocondensation of substituted amides with ketones or aldehydes under acidic conditions. Critical parameters include:

- Reaction temperature : Excess heat may degrade the oxazole ring.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from byproducts like unreacted phenylacetyl precursors .

Q. Basic: How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- NMR : H NMR should show characteristic peaks:

- Mass Spectrometry : Exact mass should match the molecular formula C₁₂H₁₃NO₂ (203.0946 Da) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity .

Q. Advanced: What crystallographic techniques are recommended for determining the three-dimensional structure, and how do software tools like SHELX facilitate this process?

- X-ray diffraction : Single-crystal analysis at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. Data collection with Mo-Kα radiation (λ = 0.71073 Å) is standard.

- Software :

- Example: A related oxazole derivative showed a dihedral angle of 12.5° between the phenyl and oxazole rings, confirmed via SHELXL refinement .

Q. Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in modulating PPAR pathways?

- PPAR-α binding assays : Use radiolabeled ligands (e.g., ³H-GW 6471) in competitive binding studies with HEK293 cells transfected with PPAR-α receptors.

- Luciferase reporter assays : Measure transcriptional activation in cells co-transfected with PPAR response elements.

- Dose-response curves : EC₅₀ values for this compound in PPAR-α inhibition were reported at 1.2 µM in a study of structurally related oxazole derivatives .

Q. Advanced: How can researchers address discrepancies in reported solubility profiles across different solvent systems?

- Methodological consistency : Ensure standardized protocols (e.g., shake-flask method at 25°C).

- Solvent polarity : The compound shows high solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (1.2 mg/mL at pH 7). Contradictions may arise from impurities or hydration states .

- HPLC-MS : Detect degradation products (e.g., oxazole ring hydrolysis) that alter solubility .

Q. Advanced: What computational modeling approaches are effective in predicting the reactivity of the oxazole ring in this compound under varying pH conditions?

- DFT calculations : Use B3LYP/6-311+G(d,p) to model protonation states. The oxazole nitrogen (N3) is most basic, with a pKa ~3.5.

- MD simulations : Predict aggregation behavior in aqueous buffers. The ethanol side chain enhances solubility at pH > 5 by forming hydrogen bonds .

- In silico docking : Screen for interactions with biological targets (e.g., PPAR-α ligand-binding domain) using AutoDock Vina .

属性

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWHQBLLIBQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352394 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103788-65-4 | |

| Record name | 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103788-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。